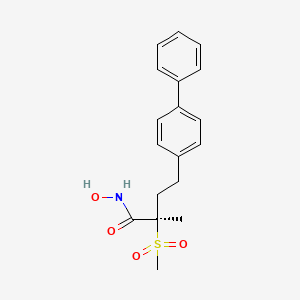

(2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

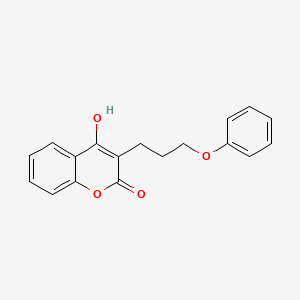

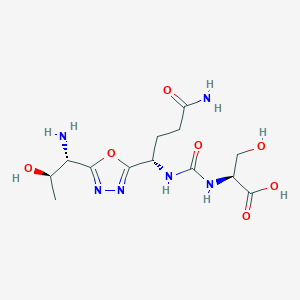

The compound “(2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide” is an organic compound containing a biphenyl group, a hydroxy group, a methyl group, and a methylsulfonyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group suggests that there may be interesting interactions due to the aromatic rings .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group could participate in acid-base reactions, and the methylsulfonyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the hydroxy group could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen

Inhibitor of LpxC

PF-04753299 is a potent and selective inhibitor of LpxC . LpxC is a bacterial deacetylase involved in the biosynthesis of LPS lipid A . Inhibition of LpxC can disrupt the production of lipid A, a key component of the outer membrane of Gram-negative bacteria, potentially leading to the death of the bacteria .

Treatment of Gram-Negative Bacterial Infections

PF-04753299 has been found to be effective in a murine model of gram-negative bacteria infection . This suggests that it could potentially be used in the treatment of infections caused by gram-negative bacteria .

Activity Against Various Bacterial Strains

PF-04753299 is active against various bacterial strains including P. aeruginosa, K. pneumoniae, E. coli, E. aerogenes, C. freundii, and A. baumannii . This broad-spectrum activity suggests potential use in treating a variety of bacterial infections .

Reduction of Bacterial Burden in Systemic Infections

In vivo, PF-04753299 has been shown to reduce splenic bacterial burden in a mouse model of systemic P. aeruginosa infection . This indicates its potential effectiveness in reducing bacterial load in systemic infections .

Potential Use in Multi-Drug Resistant Infections

PF-04753299 has demonstrated bactericidal activity against multi-drug resistant (MDR) strains of N. gonorrhoeae . This suggests that it could potentially be used in the treatment of infections caused by drug-resistant bacteria .

Research Tool in Studying Bacterial Lipid A Biosynthesis

Given its inhibitory action on LpxC, an enzyme involved in the biosynthesis of bacterial lipid A, PF-04753299 can be used as a research tool in studying the lipid A biosynthesis pathway and its role in bacterial physiology and pathogenesis .

Wirkmechanismus

Target of Action

The primary target of PF-04753299 is LpxC , a key enzyme in the biosynthesis of lipopolysaccharides . Lipopolysaccharides are major constituents of the outer membrane of gram-negative bacteria, playing a crucial role in maintaining the integrity of the bacterial cell envelope and contributing to the pathogenicity of the bacteria .

Mode of Action

PF-04753299 acts by inhibiting the activity of LpxC . By binding to LpxC, PF-04753299 prevents the enzyme from catalyzing the deacetylation of UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine, a critical step in the biosynthesis of lipopolysaccharides .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYIQUFNICPYHF-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide | |

Q & A

Q1: What is the significance of the BpeAB-OprB efflux pump in Burkholderia cenocepacia and how does PF-04753299 interact with it?

A1: The BpeAB-OprB efflux pump is an important resistance mechanism in Burkholderia cenocepacia []. This pump actively transports various compounds, including antibiotics, out of the bacterial cell, reducing their intracellular concentration and contributing to antibiotic resistance. The research paper suggests that PF-04753299, a known LpxC inhibitor, might also be a substrate for the BpeAB-OprB efflux pump []. This finding implies that the presence of a functional BpeAB-OprB pump could potentially reduce the efficacy of PF-04753299 by expelling it from the bacterial cell. Further investigations are needed to confirm this interaction and understand its implications for antibiotic development against B. cenocepacia.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

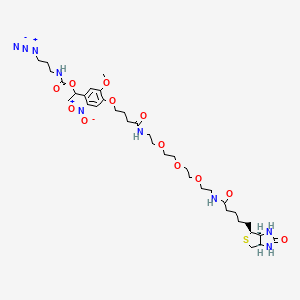

![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

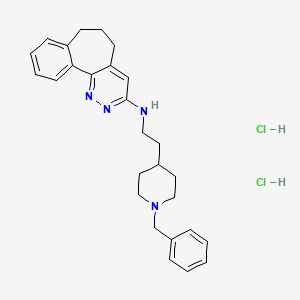

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)